4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Medicinal Chemistry ADME Prediction Lead Optimization

4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one (CAS 637754-68-8) is a synthetic small molecule belonging to the class of N1-substituted benzimidazole-pyrrolidinone hybrids. Its structure features a 1-phenylpyrrolidin-2-one core linked at the 4-position to a benzimidazole ring, which is further N-alkylated with a 4-methylbenzyl group.

Molecular Formula C25H23N3O
Molecular Weight 381.5g/mol
CAS No. 637754-68-8
Cat. No. B385453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
CAS637754-68-8
Molecular FormulaC25H23N3O
Molecular Weight381.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5
InChIInChI=1S/C25H23N3O/c1-18-11-13-19(14-12-18)16-28-23-10-6-5-9-22(23)26-25(28)20-15-24(29)27(17-20)21-7-3-2-4-8-21/h2-14,20H,15-17H2,1H3
InChIKeyLECSKXCHCMEDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one (CAS 637754-68-8): Chemical Identity and Procurement Baseline


4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one (CAS 637754-68-8) is a synthetic small molecule belonging to the class of N1-substituted benzimidazole-pyrrolidinone hybrids [1]. Its structure features a 1-phenylpyrrolidin-2-one core linked at the 4-position to a benzimidazole ring, which is further N-alkylated with a 4-methylbenzyl group. The compound has a molecular weight of 381.5 g/mol, a computed XLogP3-AA of 4.2, zero hydrogen bond donors, and two hydrogen bond acceptors, indicating moderate lipophilicity [1]. It is primarily offered by chemical vendors as a research-grade building block or screening compound for medicinal chemistry and early-stage drug discovery programs.

Procurement Risk: Why Structural Analogs of 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one Cannot Be Assumed Interchangeable


Within the benzimidazole-pyrrolidinone chemical space, even subtle variations to the N1-benzyl substituent or the pyrrolidinone N-aryl group can drastically alter biological activity profiles. SAR studies on related benzimidazole-linked pyrrolone series demonstrate that the presence and position of substituents on the benzyl ring directly modulate antiproliferative potency against cancer cell lines (e.g., A549, MCF7, DU145) and impact key drug-like properties such as ADME parameters [1]. Therefore, procuring a 'close' analog—such as an unsubstituted benzyl, a 4-chlorobenzyl, or a 4-fluorobenzyl derivative—introduces a scientifically unverified change in target engagement, cellular efficacy, and pharmacokinetic behavior. This risk renders generic substitution without direct comparative biological data unacceptable for any program that relies on the specific pharmacological profile of the target compound.

Quantitative Differentiation Evidence for 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one


Lipophilic Ligand Efficiency (LLE) and Physicochemical Differentiation Against Des-Methyl and Unsubstituted Analogs

The target compound's computed XLogP3-AA of 4.2 offers a distinct lipophilicity profile compared to its closest structural analogs. The des-methyl analog, 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one, has a lower predicted logP due to the absence of the lipophilic 4-methylbenzyl group [1]. While direct experimental logP or LLE data for the target compound is unavailable, class-level inference from benzimidazole-pyrrolone SAR indicates that optimal lipophilicity (logP 3–5) is critical for balancing cellular permeability with metabolic stability [2]. The 4-methyl substitution on the benzyl ring differentiates this compound from the unsubstituted benzyl analog by increasing logP by an estimated ~0.5–1.0 unit, which may translate into improved passive membrane permeability [1][2].

Medicinal Chemistry ADME Prediction Lead Optimization

Topological Polar Surface Area (TPSA) Comparison for Blood-Brain Barrier Penetration Prediction

The target compound possesses a computed TPSA of 35.8 Ų [1], which is significantly below the commonly accepted threshold of 90 Ų for blood-brain barrier (BBB) penetration. This property is identical across close analogs sharing the same core scaffold (e.g., 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one), as the N1-benzyl substituent does not contribute additional polar surface area. However, the presence of the 4-methyl group on the benzyl ring can influence BBB penetration indirectly by modulating hydrogen bonding capacity and conformational flexibility. Class-level evidence from benzimidazole-pyrrolidine CNS agents shows that small lipophilic substituents improve brain uptake in rodent models [2]. The TPSA value thus serves as a baseline differentiation metric when selecting from substituted benzimidazole-pyrrolidinone libraries for CNS program screening, where compounds exceeding TPSA >90 Ų are systematically deselected.

CNS Drug Discovery Physicochemical Profiling Blood-Brain Barrier Permeability

Hydrogen Bond Donor Count and Its Impact on Oral Bioavailability Differentiation

The target compound contains zero hydrogen bond donors (HBD) [1], which distinguishes it from analogs that introduce a hydroxyl or amine group on the benzyl or phenyl ring (e.g., 4-[1-(4-hydroxybenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one). According to Lipinski's Rule of Five, HBD count is a critical parameter; compounds with HBD >5 are more likely to exhibit poor oral absorption. While the target compound's HBD=0 is not unique within its scaffold class, this feature, in combination with its moderate logP and low TPSA, places it in a favorable physicochemical space for oral bioavailability. Class-level data on benzimidazole-pyrrolidine derivatives with HBD≥1 showed lower Caco-2 permeability and reduced oral exposure in mice [2]. Therefore, the absence of hydrogen bond donors provides a measurable procurement advantage when selecting compounds for oral drug discovery programs.

ADME Lipinski's Rule of Five Oral Drug Design

Evidence-Backed Application Scenarios for Procuring 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one


CNS Drug Lead Identification Library Screening

The compound's computed TPSA of 35.8 Ų and zero HBD count position it within the optimal CNS drug-like chemical space [1]. Screening libraries designed for CNS target classes (e.g., GPCRs, ion channels, kinases) can leverage this compound as a fragment-like or lead-like entry, where its low polarity and lipophilic character favor passive BBB penetration. Procurement for this use case should include comparison against other benzimidazole-pyrrolidinone derivatives with TPSA >60 Ų, which pose higher CNS exclusion risk [1].

Oral Bioavailability-Focused Lead Optimization

The combination of moderate computed lipophilicity (XLogP3-AA = 4.2), zero HBD, and low TPSA places this compound in a favorable region of the Rule of Five chemical space for oral absorption [1][2]. In lead optimization programs targeting oral administration, this compound can serve as a starting scaffold. Procurement should prioritize it over analogs containing polar substituents (e.g., hydroxyl, carboxyl) that increase HBD count and reduce predicted permeability [2].

Antiproliferative SAR Exploration via Kinase Inhibition

Class-level evidence from benzimidazole-linked pyrrolone derivatives demonstrates that structurally similar compounds exhibit VEGFR-2 inhibitory activity with IC50 values in the low micromolar range against cancer cell lines (e.g., A549, MCF7, DU145) [2]. The target compound's unique 4-methylbenzyl substitution pattern may confer differential kinase selectivity. Procurement for kinase profiling panels and antiproliferative assays is justified to build SAR around the N1-benzyl position, comparing directly against unsubstituted and halogenated benzyl analogs [2].

Chemical Probe Development for Target Engagement Studies

The compound's well-defined structure, synthetic accessibility via benzimidazole N-alkylation, and favorable physicochemical properties make it a candidate for chemical probe development. Its lack of hydrogen bond donors simplifies cellular target engagement assays by reducing non-specific protein binding. Procurement should focus on high-purity batches (>95%) for biophysical assays (SPR, CETSA, ITC), with the 4-methyl group serving as a subtle steric and electronic probe for mapping target binding pockets [1][2].

Quote Request

Request a Quote for 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.